

Cost-effectiveness analysis of Guadecitabine compared to existing therapies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Guadecitabine*

Cat. No.: *B612196*

[Get Quote](#)

Guadecitabine: A Comparative Analysis of a Novel Hypomethylating Agent

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of **guadecitabine** with existing therapies for myeloid malignancies, primarily focusing on acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS). The analysis is based on data from the pivotal ASTRAL clinical trial program.

Disclaimer: No dedicated cost-effectiveness studies for **guadecitabine** have been published to date. Therefore, this guide focuses on the comparative clinical efficacy and safety data available, which are essential precursors to a formal cost-effectiveness analysis.

Introduction to Guadecitabine

Guadecitabine (SGI-110) is a next-generation hypomethylating agent (HMA) designed to offer a longer exposure to its active metabolite, decitabine. It is a dinucleotide of decitabine and deoxyguanosine, a structure that renders it resistant to degradation by the enzyme cytidine deaminase. This resistance allows for a more sustained release of decitabine, aiming for greater incorporation into the DNA of cancer cells and potentially improved efficacy compared to first-generation HMAs like decitabine and azacitidine.

Mechanism of Action

Guadecitabine's mechanism of action centers on the inhibition of DNA methyltransferases (DNMTs), enzymes that are crucial in regulating gene expression through DNA methylation. In hematologic malignancies, aberrant DNA hypermethylation can lead to the silencing of tumor suppressor genes. By reversing this process, **guadecitabine** aims to restore normal gene function and control malignant cell growth.

Caption: Mechanism of action of **Guadecitabine**.

Clinical Efficacy: The ASTRAL Trials

The primary evidence for **guadecitabine**'s clinical performance comes from the ASTRAL series of phase 3 clinical trials. These studies compared **guadecitabine** to a "Treatment Choice" (TC) arm, which included azacitidine, decitabine, or low-dose cytarabine, in patients with AML and MDS/CMML.

ASTRAL-1: Treatment-Naïve AML

The ASTRAL-1 trial (NCT02348489) enrolled 815 patients with treatment-naïve AML who were unfit for intensive chemotherapy.[1] The co-primary endpoints were complete remission (CR) and overall survival (OS).[2]

Table 1: Key Efficacy Outcomes from the ASTRAL-1 Trial

Outcome	Guadecitabine (n=408)	Treatment Choice (n=407)	p-value
Complete Remission (CR) Rate	19%	17%	0.48
Median Overall Survival (OS)	7.1 months	8.5 months	0.73
12-Month Survival Rate	37%	36%	N/A
24-Month Survival Rate	18%	14%	N/A
Median Progression- Free Survival (PFS)	5.3 months	5.5 months	N/A
Data sourced from Fenaux et al. (2023) and the ASTRAL-1 study publications. [2] [3]			

While the ASTRAL-1 trial did not meet its primary endpoints in the overall population, a post-hoc analysis suggested a potential benefit in patients who received at least four cycles of treatment.[\[2\]](#)[\[3\]](#) In this subgroup, the median OS was 15.6 months for **guadecitabine** versus 13.0 months for the treatment choice arm.[\[2\]](#)[\[3\]](#)

ASTRAL-2 & ASTRAL-3: Previously Treated AML and MDS/CMML

The ASTRAL-2 (NCT02920008) and ASTRAL-3 (NCT02907359) trials evaluated **guadecitabine** in previously treated AML and MDS/CMML, respectively. These trials also failed to meet their primary endpoint of a statistically significant improvement in overall survival compared to the physician's choice of therapy.[\[4\]](#)[\[5\]](#)

Safety and Tolerability

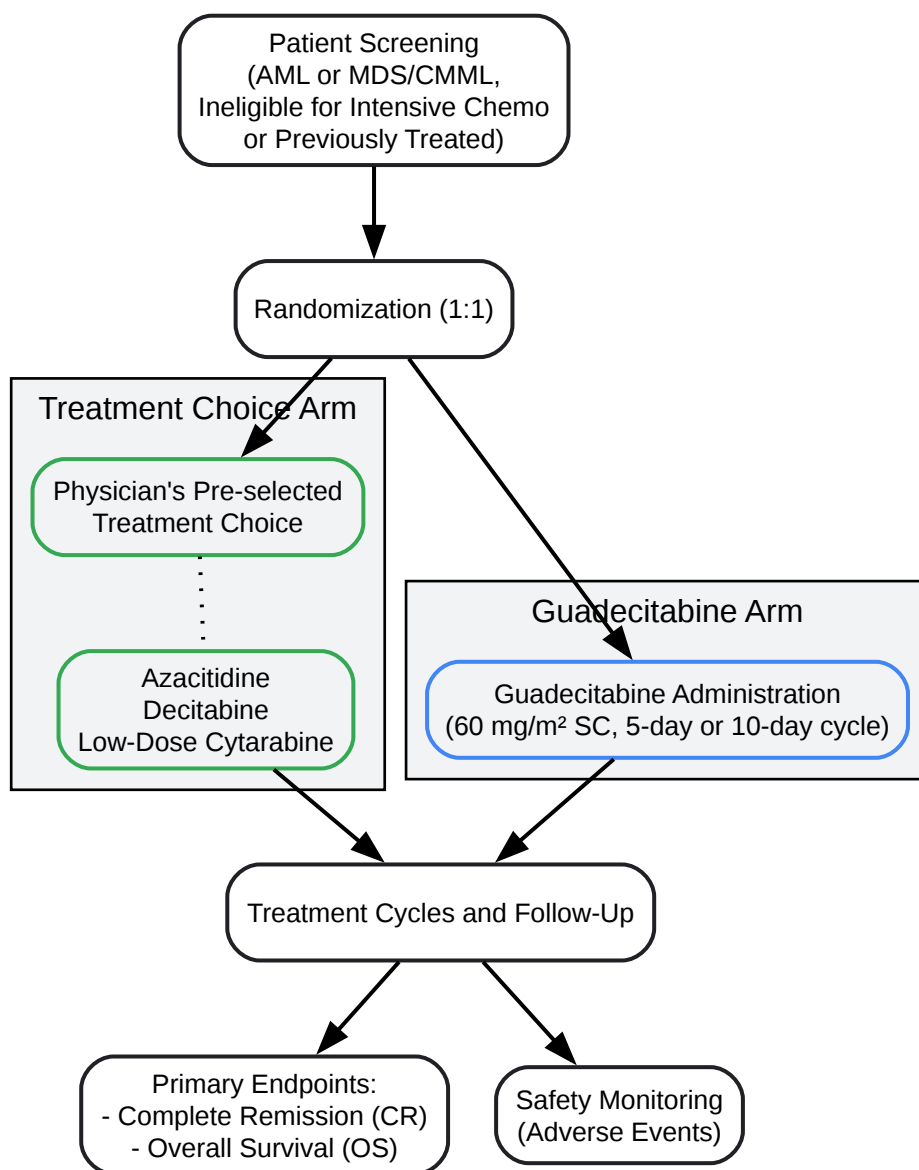
The safety profile of **guadecitabine** was found to be comparable to the treatment choice arm in the ASTRAL trials. However, some grade ≥ 3 adverse events were more frequent with **guadecitabine**.

Table 2: Grade ≥ 3 Adverse Events of Interest in the ASTRAL-1 Trial

Adverse Event	Guadecitabine (92% of patients with Grade ≥ 3 AE)	Treatment Choice (88% of patients with Grade ≥ 3 AE)
Febrile Neutropenia	Higher with Guadecitabine	Lower than Guadecitabine
Neutropenia	Higher with Guadecitabine	Lower than Guadecitabine
Pneumonia	Higher with Guadecitabine	Lower than Guadecitabine
Data sourced from Fenaux et al. (2023). ^[2] ^[3]		

Experimental Protocols

The ASTRAL trials were Phase 3, randomized, open-label, multicenter studies. Below is a generalized workflow for these trials.



[Click to download full resolution via product page](#)

Caption: Generalized workflow of the ASTRAL clinical trials.

Dosing Regimens

- **Guadecitabine:** In the ASTRAL-1 trial, **guadecitabine** was administered at a dose of 60 mg/m² subcutaneously for 5 days in a 28-day cycle.[1] The ASTRAL-2 trial for previously treated AML involved a 10-day regimen in the first cycle, with subsequent cycles being either 5 or 10 days based on response and recovery.[6]

- Treatment Choice: The comparator arm consisted of standard dosing regimens for azacitidine, decitabine, or low-dose cytarabine, as selected by the treating physician prior to randomization.[7]

Comparative Cost-Effectiveness of Existing Therapies

While a direct cost-effectiveness analysis of **guadecitabine** is not available, studies comparing the first-generation hypomethylating agents, azacitidine and decitabine, can provide some economic context for this class of drugs.

A 2010 study developed a Markov model to compare the cost-effectiveness of azacitidine and decitabine for MDS from a US payer perspective.[8] The analysis, based on 2009 costs, found that over a two-year period, azacitidine was associated with better survival and more quality-adjusted life years (QALYs) at a lower total cost compared to decitabine.[8]

Table 3: Cost-Effectiveness Comparison of Azacitidine and Decitabine for MDS (2009 Data)

Outcome (per patient over 2 years)	Azacitidine	Decitabine
Total Cost	\$150,322	\$166,212
Life Years (LYs)	1.512	1.292
Quality-Adjusted Life Years (QALYs)	1.041	0.870
Data sourced from a 2010 cost-effectiveness analysis.[8]		

Another analysis focusing on older patients with AML suggested that decitabine was more cost-effective than conventional induction therapy (cytarabine plus daunorubicin).[9][10]

These findings highlight the economic considerations within the therapeutic landscape that **guadecitabine** aims to enter. A formal health economic evaluation of **guadecitabine**, incorporating its acquisition cost, administration costs, and the economic impact of its efficacy

and safety profile, will be necessary to determine its value proposition relative to existing treatments.

Conclusion

Guadecitabine represents a rational evolution in hypomethylating agent design, with a mechanism aimed at prolonging exposure to the active metabolite decitabine. However, the large-scale ASTRAL clinical trials did not demonstrate a statistically significant superiority of **guadecitabine** over the physician's choice of existing therapies for the primary endpoints of complete remission and overall survival in the intent-to-treat populations.[3][4][5] Subgroup analyses from the ASTRAL-1 trial suggest a potential survival benefit for treatment-naïve AML patients who are able to receive multiple cycles of therapy, warranting further investigation.[2][3]

From a safety perspective, **guadecitabine's** profile is generally comparable to other hypomethylating agents, though with a higher incidence of certain grade ≥ 3 hematologic toxicities.[2][3]

The absence of published cost-effectiveness data for **guadecitabine** makes it impossible to draw conclusions about its economic value. Future analyses will be contingent on the drug's pricing and any further clinical data that may emerge, particularly from subgroups that appeared to derive a benefit. For researchers and drug development professionals, the story of **guadecitabine** underscores the challenges of demonstrating superior efficacy for next-generation agents in hematologic malignancies and the importance of identifying patient populations most likely to respond.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. A cost-effectiveness analysis of using azacitidine vs. decitabine in treating patients with myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. The tolerability of sofosbuvir/velpatasvir for 12 weeks in patients treated in the ASTRAL 1, 2 and 3 studies: A pooled safety analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Sofosbuvir/velpatasvir improves patient-reported outcomes in HCV patients: Results from ASTRAL-1 placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Guadecitabine vs treatment choice in newly diagnosed acute myeloid leukemia: a global phase 3 randomized study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phase 3 Randomized, Open-Label Study of Guadecitabine vs Treatment Choice in Previously Treated Acute Myeloid Leukemia [clinicaltrials.gov]
- To cite this document: BenchChem. [Cost-effectiveness analysis of Guadecitabine compared to existing therapies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612196#cost-effectiveness-analysis-of-guadecitabine-compared-to-existing-therapies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com